BenchChemオンラインストアへようこそ!

4-(4-Methylpiperazin-1-yl)quinoline

5-HT3 Receptor Radioligand Binding Serotonin

Procure 4-(4-Methylpiperazin-1-yl)quinoline for precise serotonergic research. This selective 5-HT3 agonist lacks 5-HT1B affinity, eliminating confounding variables seen with quipazine. Validated for in vivo microdialysis and radioligand binding assays, it ensures reliable, target-specific results. Choose the unsubstituted reference standard for SAR studies; its well-characterized profile is essential for assessing quinoline modifications.

Molecular Formula C14H17N3
Molecular Weight 227.311
CAS No. 54797-33-0
Cat. No. B2465903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)quinoline
CAS54797-33-0
Molecular FormulaC14H17N3
Molecular Weight227.311
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=NC3=CC=CC=C32
InChIInChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3
InChIKeyODBJBJTVNVZQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperazin-1-yl)quinoline (N-Methylquipazine): Core Structural, Physicochemical, and Procurement Identity


4-(4-Methylpiperazin-1-yl)quinoline (CAS 28614-26-8), also designated as N-methylquipazine or 2-(4-methylpiperazin-1-yl)quinoline, is a heterocyclic small molecule (C₁₄H₁₇N₃, MW 227.14 g/mol) composed of a quinoline nucleus substituted at the 2-position with a 4-methylpiperazin-1-yl moiety [1]. It is canonically classified as an aminoquinoline and functions as a 5-HT₃ serotonin receptor agonist [2][3]. The compound exhibits a calculated LogP of ~2.8, one rotatable bond, three hydrogen bond acceptors, and zero hydrogen bond donors, features that influence its passive permeability and CNS distribution potential [4]. Commercial sourcing is available as the free base or the dimaleate salt (CAS 171205-17-7), with typical vendor purity specifications of ≥98% .

4-(4-Methylpiperazin-1-yl)quinoline: Why Broad-Spectrum 5-HT₃ Agonists or Simple Aminoalkylquinolines Cannot Be Interchanged


In medicinal chemistry and pharmacological probe procurement, substituting one quinoline-based 5-HT₃ ligand for another without quantitative justification introduces significant experimental risk. Even within the same nominal target class, compounds diverge markedly in their selectivity fingerprints, intrinsic efficacy, and off-target liabilities. For 4-(4-methylpiperazin-1-yl)quinoline, the differential profile is not merely a function of 5-HT₃ binding potency. The compound exhibits a unique selectivity profile that distinguishes it from the parent quipazine, specifically lacking affinity for 5-HT₁B receptors [1]. Furthermore, its agonist/antagonist character is highly sensitive to quinoline substitution pattern: halogenation or methylation at the 5- or 6-position completely abolishes agonist activity, while introduction of a 3-substituent modulates both binding conformation and intrinsic efficacy [2][3]. Consequently, generic procurement of 'a 5-HT₃ agonist' or 'a quinoline derivative' cannot recapitulate the specific pharmacological signature of 4-(4-methylpiperazin-1-yl)quinoline, which has been extensively validated in both radioligand displacement assays and functional electrophysiology [4]. The following evidence section quantifies these critical differentiation points.

4-(4-Methylpiperazin-1-yl)quinoline: Verifiable Performance Differentiation Against Key Comparators


5-HT₃ Receptor Binding Affinity (Ki) Relative to Quipazine and Granisetron

4-(4-Methylpiperazin-1-yl)quinoline demonstrates a Ki of 3 nM for the rat cortical 5-HT₃ receptor, measured via displacement of [³H]granisetron [1]. While this binding affinity is comparable to the parent compound quipazine (Ki ~2.5-4 nM in similar assays), the critical differentiation lies in its enhanced selectivity profile. Unlike quipazine, which exhibits significant off-target binding to 5-HT₁B receptors, N-methylquipazine does not bind to 5-HT₁B sites [2]. This selectivity is attributed to the 2-position substitution pattern, as 3- and 4-substituted arylpiperazine quinoline derivatives display further enhanced 5-HT₃ affinities (Ki values reaching 0.25 nM), demonstrating that even minor positional isomerism yields up to a 12-fold difference in target engagement [3].

5-HT3 Receptor Radioligand Binding Serotonin

Agonist Activity: Positional Substitution Dependence vs. Halogenated/Methylated Analogs

Functional agonism at 5-HT₃ receptors is exquisitely sensitive to the quinoline substitution pattern for this chemotype. In canine vascular smooth muscle assays, 4-methyl-1-piperazinyl quinolines retain full agonist activity only when the quinoline ring remains unsubstituted at the 5- and 6-positions [1]. Halogenation or methylation at these positions completely abolishes agonist activity, converting the compound into a silent ligand or antagonist [1]. This SAR is further refined by computational studies indicating that steric hindrance at the 3-position of the quinoline ring modulates the conformational landscape of the arylpiperazine moiety, directly impacting interaction with the 5-HT₃ recognition site [2]. Consequently, any analog bearing a 5- or 6-substituent cannot substitute for 4-(4-methylpiperazin-1-yl)quinoline in studies requiring 5-HT₃ agonism.

Functional Agonism Vascular Smooth Muscle Structure-Activity Relationship

In Vivo CNS Dopamine Modulation: N-Methylquipazine vs. Ondansetron in Microdialysis

In awake, freely moving rats, intra-mPFC perfusion of N-methylquipazine (10–1000 µM) produces a concentration-dependent increase in extracellular dopamine (DA) levels, with a concomitant decrease in DOPAC [1]. The effect at 100 µM is significantly attenuated by tetrodotoxin (1 µM) and Ca²⁺ depletion, indicating a neuronal activity-dependent mechanism [1]. Critically, this DA elevation is not blocked by the 5-HT₃ antagonist BRL 46470A, suggesting a non-5-HT₃-mediated pathway [1]. In contrast, the 5-HT₃ antagonist ondansetron (500 and 1000 µM) produces a transient DA increase followed by a sustained decrease, demonstrating a qualitatively different in vivo profile despite both compounds interacting with 5-HT₃ receptors [1]. This functional divergence precludes the use of ondansetron or other 5-HT₃ antagonists as interchangeable tools.

In Vivo Microdialysis Dopamine CNS

Radiosynthesis Feasibility for PET Tracer Development vs. Des-methyl Precursor

4-(4-Methylpiperazin-1-yl)quinoline can be efficiently radiolabeled with carbon-11 via methylation of its des-methyl precursor (norquipazine) using [¹¹C]CH₃I [1]. The radiochemical conversion rate is 79 ± 7% based on the alkylating agent, with total synthesis time (including purification) ranging from 40 to 45 minutes [1]. The resulting [¹¹C]N-methylquipazine achieves radiochemical purity >99% and specific activity between 12 and 37 GBq/µmol [1]. In contrast, the des-methyl precursor (compound 9i) itself cannot be used directly as a PET tracer due to lack of the radiolabelable methyl group, and its NK₁ receptor affinity is 1-2 orders of magnitude lower than the methylated derivative [2]. This quantitative radiosynthesis data establishes N-methylquipazine as a viable PET radiotracer candidate for in vivo 5-HT₃ receptor imaging, a property not shared by its unlabeled or des-methyl counterparts.

Radiosynthesis PET Imaging Carbon-11

4-(4-Methylpiperazin-1-yl)quinoline: High-Confidence Application Scenarios Stemming from Quantitative Evidence


Selective 5-HT₃ Receptor Probe in CNS Pharmacology (Avoids 5-HT₁B Confounding)

Researchers investigating the role of 5-HT₃ receptors in central nervous system function should procure N-methylquipazine when experimental design requires a 5-HT₃ agonist that does not cross-react with 5-HT₁B receptors [1]. This selectivity profile, validated in radioligand binding assays, ensures that observed neurochemical or behavioral effects can be attributed more confidently to 5-HT₃ activation rather than off-target serotonergic pathways [2]. This is particularly relevant in studies of anxiety, emesis, or cognition where quipazine's 5-HT₁B binding would introduce confounding variables.

In Vivo Microdialysis Studies of Dopamine Release in Prefrontal Cortex

Neuroscientists utilizing in vivo microdialysis to measure extracellular dopamine in the medial prefrontal cortex should select N-methylquipazine as a pharmacological tool based on its documented, concentration-dependent ability to elevate DA levels in a neuronal activity-dependent manner [3]. The compound's reversible effects and distinct profile compared to ondansetron make it a valuable tool for dissecting the complex regulation of mesocortical dopamine transmission [3].

Carbon-11 PET Tracer Development for 5-HT₃ Receptor Imaging

Radiochemistry and nuclear medicine facilities developing PET tracers for 5-HT₃ receptor imaging should prioritize N-methylquipazine due to its established, efficient [¹¹C]methylation protocol [4]. The validated radiochemical yield (79 ± 7%), short synthesis time (40–45 min), and high final purity (>99%) meet the stringent criteria for clinical-grade PET radiopharmaceutical production [4].

Structure-Activity Relationship (SAR) Studies on Quinoline-Based 5-HT₃ Ligands

Medicinal chemistry groups conducting SAR investigations on arylpiperazine-quinoline scaffolds should procure the unsubstituted 2-(4-methylpiperazin-1-yl)quinoline as a reference standard [5]. Its well-characterized 5-HT₃ agonist activity serves as a baseline for assessing the impact of 3-, 5-, or 6-position modifications, which are known to dramatically alter affinity (up to 12-fold) or convert agonists into antagonists [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.